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hydroxybutanoate

Cat. No.: B12440527

Get Quote

Isopropyl 4-amino-3-hydroxybutanoate is the isopropyl ester of 4-amino-3-hydroxybutanoic

acid (GABOB), a naturally occurring gamma-aminobutyric acid (GABA) analog. GABOB itself

has demonstrated a range of biological activities, including neuromodulatory, anti-epileptic, and

hypotensive effects, primarily through its interaction with the GABAergic system.[1] However,

like GABA, the clinical utility of GABOB is limited by its hydrophilic nature, which restricts its

ability to cross the blood-brain barrier (BBB).[2]

The esterification of GABOB to form Isopropyl 4-amino-3-hydroxybutanoate represents a

classic prodrug approach.[3][4] The primary hypothesis is that by masking the polar carboxyl

group with a lipophilic isopropyl group, the resulting molecule will exhibit enhanced permeability

across the BBB.[2][5] Following entry into the central nervous system (CNS), endogenous

esterases are expected to hydrolyze the ester bond, releasing the active GABOB molecule at

its site of action. This strategy aims to increase the therapeutic concentration of GABOB in the

brain, thereby potentiating its GABA-mimetic effects.[5][6]

This technical guide outlines a comprehensive framework for the preclinical evaluation of

Isopropyl 4-amino-3-hydroxybutanoate, detailing the core mechanistic hypotheses and the

experimental protocols required to validate its potential as a CNS-active agent.
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Part 1: Postulated Mechanism of Action
The central hypothesis is that Isopropyl 4-amino-3-hydroxybutanoate acts as a prodrug,

delivering its active parent compound, GABOB, to the CNS. The anticipated biological activity

is therefore mediated by GABOB's interaction with the GABAergic system.

1.1 The GABAergic System: The Brain's Primary Inhibitory Network The GABAergic system is

the principal inhibitory neurotransmitter system in the mammalian brain.[7] It plays a crucial role

in maintaining the balance between neuronal excitation and inhibition.[8] The key components

of this system are:

GABA Receptors: These are broadly classified into two main types:

GABA-A Receptors: Ligand-gated ion channels that, upon activation, permit the influx of

chloride ions (Cl-), leading to hyperpolarization of the neuronal membrane and subsequent

inhibition of neurotransmission.[9]

GABA-B Receptors: G-protein coupled receptors (GPCRs) that mediate slower, more

prolonged inhibitory signals through the modulation of calcium and potassium channels.[9]

[10]

GABA Transporters (GATs): These are membrane proteins responsible for the reuptake of

GABA from the synaptic cleft, thereby terminating its signal.[11]

1.2 The Prodrug Conversion and Target Engagement Pathway The proposed mechanism

involves a sequential, multi-step process from administration to target engagement.
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Caption: Hypothesized mechanism of Isopropyl 4-amino-3-hydroxybutanoate.

It is critical to note that GABOB exists as two enantiomers, (R)- and (S)-GABOB. These

enantiomers exhibit different affinities and activities at GABA receptor subtypes.[12]

Specifically, (R)-GABOB is a more potent agonist at GABA-B receptors, while (S)-GABOB

shows some preference for GABA-A receptors.[12][13] Therefore, the stereochemistry of the

synthesized Isopropyl 4-amino-3-hydroxybutanoate will dictate the specific pharmacological

profile of the released GABOB.

Part 2: Preclinical Validation Workflow
A logical, phased approach is required to systematically evaluate the potential of Isopropyl 4-
amino-3-hydroxybutanoate. This workflow progresses from fundamental physicochemical

and biochemical assays to functional cellular and in vivo models.
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Caption: Phased experimental workflow for preclinical evaluation.

Part 3: Detailed Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b12440527/docs?utm_src=pdf-body-img#introduction-a-prodrug-strategy-for-modulating-the-central-gabaergic-system
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12440527?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1: Foundational Characterization
3.1.1 Synthesis and Purity Analysis A plausible synthetic route involves the Steglich

esterification of N-Boc-protected GABOB with isopropanol, followed by acidic deprotection to

yield the hydrochloride salt of the target compound.[14]

Purity Assessment: The final compound's purity must be >95% as determined by High-

Performance Liquid Chromatography (HPLC) with UV detection.[15][16]

Identity Confirmation: Structural identity should be confirmed using ¹H-NMR, ¹³C-NMR, and

High-Resolution Mass Spectrometry (HRMS).

3.1.2 Lipophilicity Determination (Octanol-Water Partition Coefficient) The partition coefficient

(LogP) is a critical measure of lipophilicity and a predictor of BBB permeability.

Protocol: The shake-flask method is standard.

Prepare a stock solution of Isopropyl 4-amino-3-hydroxybutanoate in n-octanol

saturated with water.

Mix with an equal volume of water saturated with n-octanol.

Agitate vigorously until equilibrium is reached (e.g., 24 hours).

Centrifuge to separate the two phases.

Quantify the concentration of the compound in both the n-octanol and aqueous phases

using HPLC-UV.[16]

Calculate LogP as log₁₀([Concentration in Octanol] / [Concentration in Water]).

Expected Outcome: The LogP value for the isopropyl ester is expected to be significantly

higher than that of the parent GABOB, supporting the hypothesis of enhanced lipophilicity.

Phase 2: In Vitro Biological Evaluation
3.2.1 Prodrug Conversion Assay in Brain Homogenate This assay confirms that the ester is

cleaved to release GABOB in a biologically relevant matrix.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.mdpi.com/1424-8247/9/2/32
https://pubmed.ncbi.nlm.nih.gov/11009030/
https://pdf.benchchem.com/3057/A_Comparative_Guide_to_the_Validation_of_Analytical_Methods_for_Methyl_4_Amino_3_Phenylbutanoate.pdf
https://www.benchchem.com/product/b12440527/docs?utm_src=pdf-body#introduction-a-prodrug-strategy-for-modulating-the-central-gabaergic-system
https://pdf.benchchem.com/3057/A_Comparative_Guide_to_the_Validation_of_Analytical_Methods_for_Methyl_4_Amino_3_Phenylbutanoate.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12440527?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol:

Brain Homogenate Preparation: Homogenize fresh rat brain tissue in ice-cold phosphate-

buffered saline (PBS). Centrifuge at low speed to remove cellular debris and collect the

supernatant.

Incubation: Incubate Isopropyl 4-amino-3-hydroxybutanoate (e.g., at 10 µM) in the

brain homogenate at 37°C.

Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

Reaction Quench: Stop the enzymatic reaction by adding an equal volume of ice-cold

acetonitrile to precipitate proteins.

Analysis: Centrifuge to pellet the precipitated protein and analyze the supernatant using

LC-MS/MS to quantify the concentrations of both the ester prodrug and the released

GABOB.

Data Analysis: Plot the concentration of each compound versus time to determine the rate of

hydrolysis (t₁/₂).

3.2.2 GABA Receptor Binding Assays These assays determine the binding affinity of the active

metabolite, GABOB, for its primary targets.

Protocol:

Membrane Preparation: Prepare synaptic membranes from whole rat brains by

homogenization and differential centrifugation.[17]

GABA-A Receptor Assay: Perform a competitive binding assay using [³H]muscimol as the

radioligand. Incubate brain membranes with a fixed concentration of [³H]muscimol and

varying concentrations of (R/S)-GABOB. Non-specific binding is determined in the

presence of excess unlabeled GABA.[18]

GABA-B Receptor Assay: Perform a similar competitive binding assay using [³H]GABA or

[³H]baclofen as the radioligand. This assay requires the presence of calcium ions.[18]
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Detection: Separate bound and free radioligand by rapid filtration through glass fiber

filters. Quantify the radioactivity on the filters using a scintillation counter.[17]

Data Analysis: Calculate the IC₅₀ value (concentration of GABOB that inhibits 50% of specific

radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff

equation.

Parameter GABA-A Receptor GABA-B Receptor

Radioligand [³H]muscimol [³H]GABA + Ca²⁺

Non-specific Ligand Unlabeled GABA Unlabeled Baclofen

Output Kᵢ (µM) Kᵢ (µM)

Table 1: Summary of Receptor

Binding Assay Parameters.

3.2.3 Functional Characterization via Two-Electrode Voltage Clamp (TEVC) This

electrophysiological assay determines if GABOB acts as an agonist, causing channel opening.

Protocol:

Oocyte Preparation: Harvest Xenopus laevis oocytes and inject them with cRNAs

encoding human GABA-A receptor subunits (e.g., α1, β2, γ2).[17][19] Incubate for 2-5

days to allow for receptor expression.

Recording: Place an oocyte in a recording chamber and impale it with two

microelectrodes. Clamp the membrane potential at -70 mV.

Compound Application: Perfuse the oocyte with varying concentrations of GABOB and

record the induced current.

Data Analysis: Plot the current response against the GABOB concentration and fit the data to

a Hill equation to determine the EC₅₀ (concentration for half-maximal effect) and the

maximum efficacy relative to GABA.

Phase 3: In Vivo Proof of Concept
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3.3.1 Brain Penetration and Pharmacokinetics (PK) This study is crucial to confirm the

prodrug's ability to deliver GABOB to the CNS.

Protocol:

Administration: Administer a single dose of Isopropyl 4-amino-3-hydroxybutanoate
(e.g., 20 mg/kg, i.p.) to a cohort of mice.

Sample Collection: At designated time points (e.g., 15, 30, 60, 120, 240 minutes),

euthanize subsets of animals and collect blood (for plasma) and whole brains.

Sample Processing: Homogenize brain tissue. Extract both the ester prodrug and GABOB

from plasma and brain homogenates using protein precipitation or liquid-liquid extraction.

Quantification: Analyze the concentrations of both compounds using a validated LC-

MS/MS method.

Data Analysis: Calculate key PK parameters, including Cmax, Tmax, and the brain-to-plasma

concentration ratio, which provides direct evidence of BBB penetration.

3.3.2 Anticonvulsant Activity (PTZ-Induced Seizure Model) This pharmacodynamic model

assesses the compound's functional GABAergic effect in vivo.[6]

Protocol:

Dosing: Administer vehicle or varying doses of Isopropyl 4-amino-3-hydroxybutanoate
(i.p.) to groups of mice.

Seizure Induction: After a set pretreatment time (e.g., 30 or 60 minutes), administer a

convulsant dose of pentylenetetrazol (PTZ, e.g., 75 mg/kg, s.c.).

Observation: Immediately observe the mice for 30 minutes, recording the latency to the

first myoclonic jerk and the incidence and severity of generalized tonic-clonic seizures.

Data Analysis: Compare seizure latency and severity between the vehicle and drug-treated

groups using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test). Protection

against seizures indicates a functional GABAergic effect in the CNS.
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Parameter Vehicle Control
Test Compound

(Low Dose)

Test Compound

(High Dose)

Seizure Latency (s)

Seizure Score (0-5)

% Protection 0%

Table 2: Example

Data Summary for

PTZ-Induced Seizure

Model.

Conclusion and Future Directions
The experimental framework detailed in this guide provides a rigorous pathway for evaluating

the potential biological activity of Isopropyl 4-amino-3-hydroxybutanoate. The core of this

investigation lies in validating its proposed role as a CNS-penetrant prodrug of GABOB.

Positive outcomes from the in vitro hydrolysis and in vivo pharmacokinetic studies are

prerequisites for interpreting any observed pharmacodynamic effects.

Should this compound prove effective in delivering GABOB to the brain and eliciting GABAergic

responses, further investigation would be warranted. This includes exploring the activity of the

individual (R)- and (S)-enantiomers, assessing its potential in other CNS disorder models (e.g.,

anxiety, pain), and conducting more comprehensive safety and toxicology studies. The

successful development of such a prodrug could offer a new therapeutic avenue for conditions

characterized by GABAergic dysfunction.

References
Puri, M., & Sharma, D. (2022). An in Vivo Method for Testing GABAergic Compounds.
PubMed.
Jacob, J. N., et al. (n.d.). gamma-Aminobutyric acid esters. 3.
Enna, S. J., & Möhler, H. (n.d.). Characterization of GABA Receptors. PMC - PubMed
Central.
Caccia, C. (2010). Selected Gamma Aminobutyric Acid (GABA) Esters may Provide
Analgesia for Some Central Pain Conditions. PMC.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b12440527/docs?utm_src=pdf-body#introduction-a-prodrug-strategy-for-modulating-the-central-gabaergic-system
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12440527?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shtrygol, S. Y., et al. (2016). Synthesis and Pharmacological Properties of Novel Esters
Based on Monocyclic Terpenes and GABA. MDPI.
Hinton, T., et al. (2008). Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-
amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors. PubMed.
Shashoua, V. E., et al. (n.d.). Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake,
and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid.
PubMed.
De Sarro, G., et al. (2009). Anticonvulsant activity of new GABA prodrugs. PubMed.
Various Authors. (2025). Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid
(GABOB).
Johansson, T., et al. (2013).
MedchemExpress.com. (n.d.). (R)-4-Amino-3-hydroxybutyric acid. MedchemExpress.com.
Sigma-Aldrich. (n.d.). (S)-(+)-4-Amino-3-hydroxybutyric acid. Sigma-Aldrich.
Cayman Chemical. (n.d.). (R)-4-Amino-3-hydroxybutyric Acid. Cayman Chemical.
BenchChem. (2025). In Vitro Characterization of Gaba-IN-2: A Technical Guide. Benchchem.
Patsnap Synapse. (2025). What are the preclinical assets being developed for GABAA?.
Shashoua, V. E., et al. (n.d.). .gamma.-Aminobutyric acid esters. I. Synthesis, brain uptake,
and pharmacological studies of aliphatic and steroid esters of .gamma.-aminobutyric acid.
Celli, R., et al. (2025). In vivo photorelease of GABA in the mouse cortex.
Laste, G., et al. (2018). In vitro and in vivo GABAA Receptor Interaction of the Propanidid
Metabolite 4-(2-[Diethylamino]-2-Oxoethoxy)-3-Methoxy-Benzeneacetic Acid. Pharmacology
| Karger Publishers.
Kumar, K., et al. (2013). Therapeutic potential of GABA(B) receptor ligands in drug addiction,
anxiety, depression and other CNS disorders. Semantic Scholar.
Evenseth, L. S. M., et al. (2025).
Sitek, P., et al. (n.d.). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters
with Analgesic Activity. Journal of Medicinal Chemistry.
Various Authors. (n.d.). A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via
Allyl Cyanide. Tetrahedron Letters.
Fun, H.-K., et al. (2022).
Chen, C.-Y., et al. (n.d.). In vivo GABA detection by single-pulse editing with one shot. PMC.
Pathan, S., et al. (n.d.). Highly Efficient Prodrugs: Design and Therapeutic Applications.
Mullins, P. G., et al. (n.d.). In vivo magnetic resonance spectroscopy of GABA: A
methodological review. PMC.
di Pietra, A. M., et al. (2000).
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for
Development of Pharmaceuticals. MDPI.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12440527?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Klebeko, J., et al. (2024). Comprehensive evaluation of ibuprofenate amino acid isopropyl
esters: insights into antioxidant activity, cytocompatibility, and. Journal of Molecular
Structure.
Seebach, D., & Züger, M. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R). Organic
Syntheses Procedure.
National Center for Biotechnology Information. (n.d.).
Jain, A., et al. (2018). Therapeutic Potential of Prodrugs Towards Targeted Drug Delivery.
PMC.
Scent.vn. (n.d.). 4-Amino-3-hydroxybutanoic acid CAS# 924-49-2. Scent.vn.
Hausler, J. (1989). Method of preparing (R)-4-amino-3-hydroxybutyric acid.
Fekkes, D. (n.d.). Method development for amino acid analysis.
Al-Ghanim, A. M. (2024).
Ngo, D.-H., & Vo, T. S. (2019). An Updated Review on Pharmaceutical Properties of Gamma-
Aminobutyric Acid. MDPI.
BenchChem. (2025).
Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent.
Oketch-Rabah, H. A., et al. (2021). United States Pharmacopeia (USP) Safety Review of
Gamma-Aminobutyric Acid (GABA). MDPI.
Hawkinson, J. E., et al. (n.d.). Synthesis, metabolism, and pharmacological activity of 3
alpha-hydroxy steroids which potentiate GABA-receptor-mediated chloride ion uptake in rat
cerebral cortical synaptoneurosomes. PubMed.
Raiteri, L., et al. (n.d.). Long-lasting facilitation of 4-amino-n-[2,3-(3)H]butyric acid
([(3)H]GABA)
Creative Proteomics. (n.d.). Amino Acid Analysis Methods.
Klebeko, J., et al. (2022). Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-
Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with
Antimicrobial Activity. PMC.
Ren, H., et al. (n.d.). 2-Hydroxy-4-(Methylthio)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b12440527?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/publication/244568190_Short_synthesis_of_R-_and_S-4-amino-3-hydroxybutyric_acid_GABOB
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12440527?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some
Central Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]

3. orientjchem.org [orientjchem.org]

4. Therapeutic Potential of Prodrugs Towards Targeted Drug Delivery - PMC
[pmc.ncbi.nlm.nih.gov]

5. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies
of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. Anticonvulsant activity of new GABA prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

7. mdpi.com [mdpi.com]

8. In vivo GABA detection by single‐pulse editing with one shot - PMC [pmc.ncbi.nlm.nih.gov]

9. In vivo magnetic resonance spectroscopy of GABA: A methodological review - PMC
[pmc.ncbi.nlm.nih.gov]

10. semanticscholar.org [semanticscholar.org]

11. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic
Activity - PMC [pmc.ncbi.nlm.nih.gov]

12. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-
hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. caymanchem.com [caymanchem.com]

14. mdpi.com [mdpi.com]

15. Validation of an analysis method for 4-amino-3-hydroxybutyric acid by reversed-phase
liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

16. pdf.benchchem.com [pdf.benchchem.com]

17. benchchem.com [benchchem.com]

18. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

19. karger.com [karger.com]

To cite this document: BenchChem. [Introduction: A Prodrug Strategy for Modulating the
Central GABAergic System]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12440527/docs#introduction-a-prodrug-strategy-for-
modulating-the-central-gabaergic-system]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2918363/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2918363/
https://www.orientjchem.org/vol36no6/highly-efficient-prodrugs-design-and-therapeutic-applications/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6210501/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6210501/
https://pubmed.ncbi.nlm.nih.gov/6716404/
https://pubmed.ncbi.nlm.nih.gov/6716404/
https://pubmed.ncbi.nlm.nih.gov/6716404/
https://pubmed.ncbi.nlm.nih.gov/19689391/
https://www.mdpi.com/1420-3049/24/15/2678
https://pmc.ncbi.nlm.nih.gov/articles/PMC12021314/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3383792/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3383792/
https://www.semanticscholar.org/paper/Therapeutic-potential-of-GABA(B)-receptor-ligands-Kumar-Sharma/34da6aa9c3d3c3f3f14fc59937038a7d1a1e38e8
https://pmc.ncbi.nlm.nih.gov/articles/PMC8397297/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8397297/
https://pubmed.ncbi.nlm.nih.gov/17981464/
https://pubmed.ncbi.nlm.nih.gov/17981464/
https://pubmed.ncbi.nlm.nih.gov/17981464/
https://www.caymanchem.com/product/31532/r-4-amino-3-hydroxybutyric-acid
https://www.mdpi.com/1424-8247/9/2/32
https://pubmed.ncbi.nlm.nih.gov/11009030/
https://pubmed.ncbi.nlm.nih.gov/11009030/
https://pdf.benchchem.com/3057/A_Comparative_Guide_to_the_Validation_of_Analytical_Methods_for_Methyl_4_Amino_3_Phenylbutanoate.pdf
https://www.benchchem.com/pdf/In_Vitro_Characterization_of_Gaba_IN_2_A_Technical_Guide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3927317/
https://karger.com/pha/article/103/1-2/10/267224/In-vitro-and-in-vivo-GABAA-Receptor-Interaction-of
https://www.benchchem.com/product/b12440527/docs#introduction-a-prodrug-strategy-for-modulating-the-central-gabaergic-system
https://www.benchchem.com/product/b12440527/docs#introduction-a-prodrug-strategy-for-modulating-the-central-gabaergic-system
https://www.benchchem.com/product/b12440527/docs#introduction-a-prodrug-strategy-for-modulating-the-central-gabaergic-system
https://www.benchchem.com/product/b12440527/docs#introduction-a-prodrug-strategy-for-modulating-the-central-gabaergic-system
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12440527?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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